Hematoporphyrin dicyclohexanyl ether

Description

Properties

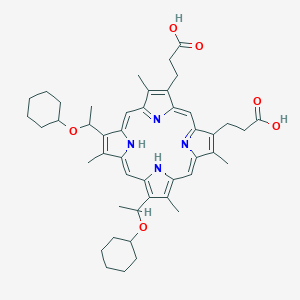

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZULZLQHJGCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119052-80-1 | |

| Record name | Hematoporphyrin dicyclohexanyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis and Characterization of Hematoporphyrin Dicyclohexanyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hematoporphyrin dicyclohexanyl ether, a photosensitizing agent with potential applications in photodynamic therapy (PDT). This document outlines a generalized synthetic protocol, methods for purification and characterization, and discusses the putative mechanism of action based on related porphyrin derivatives.

Introduction

This compound is an iron-free derivative of heme, characterized by the presence of two cyclohexyl ether moieties attached to the hematoporphyrin backbone.[1] Like other hematoporphyrin ethers, it is investigated for its photosensitizing properties, which are crucial for photodynamic therapy, a non-invasive cancer treatment modality.[2][3] Studies have shown that the dicyclohexyl ether derivative exhibits significant cellular uptake, surpassing that of other analogues and even the clinically used Photofrin II.[4] This enhanced uptake is attributed to its increased non-polarity.[3][5]

Synthesis of this compound

A generalized and established method for the synthesis of hematoporphyrin diethers involves the reaction of the hydrobromide (HBr) adduct of protoporphyrin IX with the corresponding alcohol.[1][3][5] In the case of this compound, cyclohexanol is used as the reactant.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized procedure based on the synthesis of various hematoporphyrin ethers and should be optimized for specific laboratory conditions.

Step 1: Preparation of Protoporphyrin IX HBr Adduct

-

Protoporphyrin IX is dissolved in a suitable solvent, such as a mixture of glacial acetic acid and chloroform.

-

A stream of dry hydrogen bromide (HBr) gas is passed through the solution at room temperature.

-

The reaction progress is monitored by UV-Vis spectroscopy, observing the shift in the Soret band.

-

The solvent is removed under reduced pressure to yield the protoporphyrin IX HBr adduct as a solid.

Step 2: Etherification with Cyclohexanol

-

The dried protoporphyrin IX HBr adduct is suspended in an excess of cyclohexanol.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours. The reaction should be carried out in the dark to prevent photodegradation.

-

The progress of the etherification is monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Purification

-

After the reaction is complete, the excess cyclohexanol is removed under vacuum.

-

The residue is dissolved in a suitable solvent and the ester functions are hydrolyzed by treatment with a mild base, such as a solution of sodium hydroxide in methanol/water.

-

The resulting this compound is then purified. A common method is column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform/methanol).[1]

-

Further purification can be achieved by high-performance liquid chromatography (HPLC).[4]

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Characterization

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: Porphyrins exhibit characteristic absorption spectra with a strong Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region. The exact peak positions can be influenced by the solvent and aggregation state.

-

Fluorescence Spectroscopy: As a photosensitizer, this compound is fluorescent. Its emission spectrum and quantum yield are important parameters for its photodynamic activity.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the synthesized compound. The retention time is indicative of the compound's polarity. For a series of hematoporphyrin di-ethers, the HPLC retention time increases linearly with the number of carbon atoms in the alcohol used for synthesis.[1]

Quantitative Data

While a complete set of quantitative data for this compound is not available in the public domain, the following table summarizes some reported values and provides a template for expected characterization data.

| Parameter | Method | Reported/Expected Value | Reference |

| Cellular Uptake | In vitro cell culture assay | 3-4 times better than Photofrin II | [4] |

| Cellular Retention | In vitro cell culture assay | 50% removed after incubation in serum-containing medium | [4] |

| Quantum Yield (Photoinactivation) | In vitro cell culture assay | Similar to other diethers, twice that of Photofrin II | [4] |

| UV-Vis λmax (Soret) | UV-Visible Spectroscopy | ~400 nm (in organic solvent) | Expected |

| UV-Vis λmax (Q-bands) | UV-Visible Spectroscopy | Four bands between 500-700 nm | Expected |

| Molecular Weight | Mass Spectrometry | Expected: C₄₆H₅₈N₄O₆ (Exact Mass: 762.4356) | Calculated |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of porphyrin-based photosensitizers in PDT is initiated by the absorption of light, leading to the generation of cytotoxic reactive oxygen species (ROS).

Upon irradiation with light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type I Reaction: Electron transfer to molecular oxygen to produce superoxide anions, which can further react to form other ROS.

-

Type II Reaction: Energy transfer to ground-state triplet oxygen to generate highly reactive singlet oxygen.

These ROS can cause cellular damage, leading to apoptosis, necrosis, or autophagy in tumor cells. The signaling pathways involved can include the activation of c-Jun N-terminal kinases (JNK) and the inhibition of the mTOR pathway.[2]

Putative Signaling Pathway in Photodynamic Therapy

Caption: Proposed mechanism of action for porphyrin-based PDT leading to cell death.

Conclusion

This compound is a promising photosensitizer due to its enhanced cellular uptake. Its synthesis is achievable through a generalized procedure starting from protoporphyrin IX. Further detailed characterization, including comprehensive spectroscopic analysis and in-depth biological evaluation, is necessary to fully elucidate its potential as a therapeutic agent in photodynamic therapy. This guide provides a foundational framework for researchers and drug development professionals working on the advancement of novel photosensitizers.

References

- 1. Hematoporphyrin ethers--I. Generalized synthesis and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer [mdpi.com]

- 3. Preparation and photosensitizing properties of hematoporphyrin ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hematoporphyrin ethers--III. Cellular uptake and photosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Hematoporphyrin Dicyclohexanyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hematoporphyrin dicyclohexanyl ether, a potent photosensitizer with significant potential in photodynamic therapy (PDT). This document details its chemical identity, including its CAS number, and delves into its physicochemical properties. A key focus is placed on its enhanced cellular uptake and photosensitizing efficiency compared to other porphyrin derivatives. The guide outlines detailed experimental protocols for its synthesis and for evaluating its cellular uptake, providing researchers with the necessary methodologies for further investigation. Furthermore, the guide explores the molecular mechanisms underlying its phototoxicity, with a particular emphasis on the putative role of the PI3K/AKT/mTOR signaling pathway in mediating apoptosis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams generated using Graphviz, offering a clear and concise resource for professionals in the field of cancer research and drug development.

Introduction

This compound is a second-generation photosensitizer that belongs to the porphyrin family of compounds. These molecules are characterized by their ability to absorb light of a specific wavelength and, in the presence of oxygen, generate reactive oxygen species (ROS) that are cytotoxic to targeted cells. This property forms the basis of photodynamic therapy, a minimally invasive therapeutic modality for various cancers and other diseases. This compound has garnered interest due to its lipophilic nature, which is thought to contribute to its efficient cellular uptake and potent photodynamic activity.

CAS Number: 119052-80-1[1]

Physicochemical Properties and Photosensitizing Efficiency

This compound exhibits distinct physicochemical properties that influence its biological activity. Its dicyclohexanyl ether moieties increase its lipophilicity compared to hematoporphyrin and other derivatives, which is a critical factor in its interaction with cellular membranes.

Cellular Uptake and Retention

Studies have demonstrated that this compound has a significantly higher cellular uptake compared to the clinically used photosensitizer Photofrin II®. This enhanced uptake is attributed to its increased lipophilicity, facilitating its passage across the cell membrane.

| Compound | Relative Cellular Uptake (Compared to Photofrin II®) | Percentage of Drug Removed by Serum |

| Photofrin II® | 1 | 14% |

| Hematoporphyrin diphenyl ether | 1 | 28% |

| This compound | 3-4 | 50% |

| Hematoporphyrin dihexyl ether | 3-4 | 20% |

Table 1: Comparative cellular uptake and retention of various hematoporphyrin ethers. Data sourced from a study on cultured cells, indicating that this compound is taken up 3-4 times more effectively than Photofrin II®.[1]

Quantum Yield of Photoinactivation

The efficiency of a photosensitizer is also determined by its quantum yield of photoinactivation, which is a measure of its ability to induce cell death upon light activation. This compound has been shown to have a quantum yield for cell photoinactivation that is approximately twice as large as that of Photofrin II®.[1] This suggests that, once inside the cell, it is a more efficient generator of cytotoxic ROS.

Experimental Protocols

Synthesis of Hematoporphyrin Ethers (General Procedure)

References

The Core Mechanism of Hematoporphyrin Dicyclohexanyl Ether in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Hematoporphyrin dicyclohexanyl ether (HDC-ether) in the context of photodynamic therapy (PDT). While much of the detailed mechanistic research has been conducted on the broader class of Hematoporphyrin Derivatives (HpD), this guide will focus on the available data for HDC-ether and supplement it with established principles from its parent compounds to provide a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound in PDT

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily in cancerous tissues. Hematoporphyrins, a class of porphyrin compounds, have been pioneers in this field. This compound, a specific derivative, has been investigated for its potential to improve upon the efficacy of clinically used photosensitizers like Photofrin II®. This guide will explore its mechanism of action, from its photophysical properties to the cellular signaling cascades it triggers.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally rooted in its photophysical and photochemical characteristics. Upon absorption of light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key initiator of the cytotoxic reactions in PDT.

The triplet state photosensitizer can then proceed via two main pathways to generate reactive oxygen species (ROS):

-

Type I Reaction: The photosensitizer in its triplet state can react directly with biomolecules through electron transfer, producing superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The triplet state photosensitizer can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the dominant pathway in PDT.[1]

While specific photophysical data for this compound is not extensively available in the literature, comparative studies have provided valuable insights.

Quantitative Photophysical and Photobiological Data

| Parameter | This compound (HDC-ether) | Hematoporphyrin Derivative (HpD) / Photofrin II® | Reference |

| Cellular Uptake | 3-4 times greater than Photofrin II® | Baseline | [2][3] |

| Quantum Yield of Photoinactivation | Twice as large as that for Photofrin II® | Baseline | [2][3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not specifically reported | ~0.64 (in methanol), ~0.61 (in DMF) | [2][4] |

| Fluorescence Quantum Yield | Not specifically reported | Low, suggesting efficient intersystem crossing | [5] |

| Aggregation in Cells | Less aggregated than Photofrin II® | Prone to aggregation | [2][3] |

Cellular Uptake and Subcellular Localization

A critical factor for an effective photosensitizer is its ability to be selectively taken up and retained by tumor cells. Porphyrins generally accumulate in malignant tissues due to the Enhanced Permeability and Retention (EPR) effect. HDC-ether has demonstrated a significantly higher cellular uptake compared to Photofrin II®, which is attributed to its reduced aggregation state within the cellular environment.[2][3]

The subcellular localization of the photosensitizer dictates the primary site of photodamage and, consequently, the dominant cell death pathway. Hematoporphyrin derivatives have been shown to localize in various organelles, including:

-

Mitochondria: Damage to mitochondria can trigger the intrinsic apoptotic pathway.

-

Lysosomes: Photo-damage to lysosomes can release hydrolytic enzymes into the cytoplasm, leading to cellular degradation.

-

Endoplasmic Reticulum: ER stress induced by PDT can lead to apoptosis.

-

Cell Membrane: Damage to the plasma membrane can lead to necrosis.

The lipophilic nature of the dicyclohexanyl ether moieties in HDC-ether likely influences its distribution within the cell, potentially favoring localization in membranous structures.

Downstream Signaling Pathways and Cell Death Mechanisms

The ROS generated by photoactivated HDC-ether induce oxidative stress and damage to cellular components, leading to the activation of various signaling pathways that culminate in cell death. The primary modes of cell death induced by PDT are apoptosis, necrosis, and autophagy.

The PI3K/AKT/mTOR Pathway

A key signaling cascade affected by Hematoporphyrin Derivative-mediated PDT is the PI3K/AKT/mTOR pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival.

Mechanism of Inhibition:

-

ROS-induced Damage: The ROS generated by HDC-ether-PDT can directly oxidize and inactivate components of the PI3K/AKT/mTOR pathway.

-

Inhibition of Upstream Receptors: Oxidative stress can lead to the inactivation of receptor tyrosine kinases that are upstream activators of PI3K.

-

Activation of PTEN: The tumor suppressor PTEN, a negative regulator of the PI3K pathway, can be activated by PDT-induced stress.

Consequences of Inhibition:

-

Decreased Cell Proliferation and Survival: Inhibition of this pathway halts the signals that promote cell growth and survival.

-

Induction of Apoptosis: The suppression of survival signals from the AKT pathway makes the cell more susceptible to apoptosis.

-

Induction of Autophagy: mTOR is a negative regulator of autophagy, and its inhibition can trigger this process.

Apoptosis Induction

PDT with hematoporphyrin derivatives is a potent inducer of apoptosis. This programmed cell death is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Key molecular events include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced damage to mitochondria leads to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted towards apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of photosensitizers like this compound.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of photosensitizer uptake by a cell population.

-

Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells per well and allow them to adhere overnight.

-

Photosensitizer Incubation: Incubate the cells with the desired concentration of HDC-ether (e.g., 20 µM) for a specified time (e.g., 24 hours) in the dark.

-

Cell Harvesting: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) to remove any unbound photosensitizer.

-

Detachment and Collection: Detach the cells using trypsin-EDTA, and then collect them by centrifugation.

-

Resuspension: Resuspend the cell pellet in 200 µL of phosphate-buffered saline (PBS).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer equipped with a laser appropriate for exciting the photosensitizer (e.g., 488 nm). The intracellular photosensitizer will emit fluorescence, which can be detected and quantified.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

PDT Treatment: Treat cells with HDC-ether and light as per the experimental design. Include appropriate controls (untreated, light only, HDC-ether only).

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

-

Protein Extraction: After PDT treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

General Mechanism of Photodynamic Therapy

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Hematoporphyrin ethers--III. Cellular uptake and photosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of three photosensitizers with respect to efficiency of cell inactivation, fluorescence quantum yield and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the micro-environment on the photophysical properties of hematoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

Hematoporphyrin Dicyclohexanyl Ether: A Technical Deep Dive into its Photophysical and Photochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin dicyclohexanyl ether, a derivative of hematoporphyrin, has garnered attention within the scientific community for its potential applications in photodynamic therapy (PDT). As a photosensitizer, its efficacy is intrinsically linked to its photophysical and photochemical characteristics. This technical guide provides a comprehensive overview of these properties, drawing from available scientific literature. It is designed to be a resource for researchers and professionals involved in the development of novel photosensitizers and PDT strategies. It is important to note that while comparative data for this compound is available, precise quantitative photophysical and photochemical parameters are not extensively reported in publicly accessible literature.

Photophysical and Photochemical Properties

The interaction of this compound with light governs its therapeutic potential. Upon absorption of photons, the molecule is excited to a short-lived singlet state, from which it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key intermediate for the photochemical reactions that underpin PDT. It can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can induce cell death in target tissues.

Data Presentation

The following tables summarize the available quantitative and comparative data for this compound.

| Photophysical Property | Value | Reference Standard |

| Cellular Uptake | 3-4 times higher | Photofrin II® |

| Quantum Yield of Photoinactivation | ~2 times higher | Photofrin II® |

| Cellular Retention (after 24h) | 50% removed from cells | - |

Table 1: Comparative Photophysical and Photochemical Properties of this compound.[1]

| Spectroscopic Property | Wavelength (nm) |

| Absorption Maximum (Soret Band) | ~400 |

| Q-band IV | ~500 |

| Q-band III | ~530 |

| Q-band II | ~570 |

| Q-band I | ~620 |

| Emission Maximum | Not specified |

Experimental Protocols

The characterization of this compound involves a series of standardized experimental protocols to determine its photophysical and photochemical parameters.

Synthesis of this compound

While the detailed synthesis is beyond the scope of this guide, it typically involves the etherification of the hydroxyl groups of hematoporphyrin with cyclohexanol under acidic conditions. Purification is crucial and is often achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC).[2]

Spectroscopic Characterization (UV-Vis Absorption and Fluorescence)

-

Objective: To determine the absorption and emission spectra of the compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO).

-

Dilute the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline with a small amount of surfactant to prevent aggregation) to a concentration that gives a Soret band absorbance of approximately 0.1-0.2.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 350-700 nm.

-

To measure the fluorescence spectrum, excite the sample at the Soret band maximum and record the emission spectrum using a spectrofluorometer.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

-

Objective: To quantify the efficiency of singlet oxygen generation.

-

Methodology (Indirect Method using 1,3-Diphenylisobenzofuran - DPBF):

-

Prepare solutions of the photosensitizer and DPBF in an appropriate solvent (e.g., air-saturated DMSO).

-

Use a reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Hematoporphyrin).

-

Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and the reference absorb.

-

Monitor the decrease in DPBF absorbance at its maximum (~415 nm) over time.

-

The singlet oxygen quantum yield can be calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of DPBF bleaching and I is the rate of light absorption.

-

Cellular Uptake and Localization

-

Objective: To determine the amount of photosensitizer taken up by cells and its subcellular localization.

-

Methodology:

-

Culture a suitable cell line (e.g., a cancer cell line) to confluency in appropriate culture plates.

-

Incubate the cells with a known concentration of this compound for various time points.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Lyse the cells and measure the intracellular concentration of the photosensitizer using fluorescence spectroscopy by comparing the fluorescence intensity to a standard curve.

-

For localization, use fluorescence microscopy to visualize the intracellular distribution of the photosensitizer. Co-staining with organelle-specific fluorescent probes can identify localization in mitochondria, lysosomes, etc.

-

Phototoxicity Assay (MTT Assay)

-

Objective: To determine the light-induced cytotoxicity of the photosensitizer.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Incubate the cells with various concentrations of this compound for a defined period.

-

Wash the cells with PBS and replace the medium with fresh medium.

-

Irradiate the cells with a light source of appropriate wavelength and dose.

-

After irradiation, incubate the cells for a further 24-48 hours.

-

Assess cell viability using the MTT assay, which measures the metabolic activity of the cells.

-

Mandatory Visualizations

Caption: Experimental workflow for the characterization of this compound.

Caption: Jablonski diagram illustrating the photophysical and photochemical processes of a photosensitizer.

References

- 1. Hematoporphyrin ethers--III. Cellular uptake and photosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hematoporphyrin Dicyclohexanyl Ether Derivatives and Analogs for Photodynamic Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematoporphyrin dicyclohexanyl ether and its analogs represent a promising class of photosensitizers for photodynamic therapy (PDT). These second-generation compounds exhibit enhanced lipophilicity compared to earlier hematoporphyrin derivatives, leading to improved cellular uptake and potent phototoxic effects. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, biological activity, and relevant experimental protocols for these compounds. Detailed methodologies for key assays and visualizations of critical pathways are included to facilitate further research and development in this area.

Introduction to Hematoporphyrin Ether Derivatives in PDT

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cell death in tumors.[1][2] Hematoporphyrin and its derivatives have been foundational in the development of PDT.[3] The ether-linked derivatives, particularly those with bulky, lipophilic substituents like dicyclohexanyl groups, have been synthesized to improve upon the properties of first-generation photosensitizers such as Photofrin®.[4][5] These modifications enhance cellular membrane permeability and reduce aggregation in aqueous environments, leading to higher quantum yields of singlet oxygen production and greater photodynamic efficacy.[6][7]

Chemical Structures and Properties

Hematoporphyrin is a derivative of protoporphyrin IX where the two vinyl groups are hydrated to form hydroxyethyl groups.[3] The dicyclohexanyl ether derivative is formed by the etherification of these hydroxyethyl groups.

Core Structure: Hematoporphyrin

A simplified representation. The key functional groups for derivatization are the two hydroxyethyl groups.

The dicyclohexanyl ether linkage significantly increases the non-polarity of the molecule, which is a key factor in its biological activity.[5] This increased lipophilicity facilitates crossing of the lipid-rich cell membranes and localization in intracellular organelles like mitochondria and lysosomes, which are prime targets for PDT-induced damage.[8]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for this compound and related analogs, compiled from various in vitro and in vivo studies.

Table 1: Photophysical and Photochemical Properties

| Compound | Absorption Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference(s) |

| Hematoporphyrin Derivative (HpD) | ~620-635 | 0.64 (monomeric form) | Methanol | [7][9] |

| Hematoporphyrin Derivative (HpD) | ~620-635 | 0.11 (dimeric/aggregated form) | Water (pH 7.4) | [7] |

| Hematoporphyrin IX Dimethyl Ester | Not Specified | 0.60 | DMF | [10] |

| Fluorinated Hematoporphyrin Ether (II3) | ~622 | 0.0957 min⁻¹ (relative yield) | Not Specified | [11] |

| Zinc(II) Hematoporphyrin IX Dimethyl Ester | Not Specified | 0.40 | DMF | [10] |

Table 2: In Vitro Biological Activity

| Compound | Cell Line | Parameter | Value | Reference(s) |

| Hematoporphyrin Dicyclohexyl Ether | Tumor Cells (unspecified) | Cellular Uptake vs. Photofrin II | 3-4 times greater | [6] |

| Fluorinated Hematoporphyrin Ether (II3) | A549 (Lung Cancer) | IC₅₀ (Phototoxicity) | 1.24 µM | [11] |

| Hematoporphyrin Derivative (HpD) | KYSE-150 (Esophageal Cancer) | Apoptosis Induction | Significant increase post-PDT | [12] |

| Hematoporphyrin Monomethyl Ether (HMME) | HeLa (Cervical Cancer) | Cell Death Mechanism | Necrosis and Apoptosis | [13] |

Table 3: In Vivo Experimental Parameters

| Photosensitizer | Animal Model | Tumor Type | Drug Dose | Light Dose | Outcome | Reference(s) |

| Hematoporphyrin Monomethyl Ether (HMME) | Rat | Choroidal Neovascularization | 15-30 mg/kg | 36-90 J/cm² | Effective occlusion of CNV | [14] |

| Hematoporphyrin Derivative (HpD) | Mouse | Subcutaneous Tumors | Not Specified | Not Specified | Tumor growth inhibition | [6][15] |

| Dihematoporphyrin Ether (DHE) | Guinea Pig | Skin | 2.5-25 mg/kg | Not Specified | Dose-dependent fluorescence | [10] |

Detailed Experimental Protocols

Synthesis of a Representative Hematoporphyrin Ether Derivative

This protocol is a representative method based on general procedures for synthesizing ether-linked porphyrins.[4][16]

-

Preparation of Bromoethyl-Porphyrin Intermediate:

-

Dissolve hematoporphyrin dimethyl ester in dichloromethane.

-

Bubble dry hydrogen bromide gas through the solution at 0°C for a specified time to convert the hydroxyethyl groups to bromoethyl groups.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the solution with a weak base (e.g., sodium bicarbonate solution).

-

Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the bromoethyl-porphyrin intermediate using column chromatography.

-

-

Etherification Reaction:

-

Dissolve the bromoethyl-porphyrin intermediate and a molar excess of cyclohexanol in a suitable aprotic solvent (e.g., anhydrous DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Heat the reaction at a controlled temperature (e.g., 60-80°C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product (this compound dimethyl ester) by column chromatography on silica gel.

-

Characterize the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and UV-Vis spectroscopy.

-

If the free acid form is desired, perform hydrolysis of the methyl esters using a standard procedure (e.g., treatment with aqueous HCl).

-

In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol outlines a method to quantify the intracellular accumulation of fluorescent porphyrin derivatives.[17]

-

Cell Culture:

-

Seed cancer cells (e.g., A549, HeLa) in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Incubation with Photosensitizer:

-

Prepare a stock solution of the hematoporphyrin ether derivative in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 5-20 µM) in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the photosensitizer.

-

Incubate the cells for various time points (e.g., 2, 4, 12, 24 hours) in the dark.

-

-

Cell Harvesting and Analysis:

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

-

Harvest the cells by trypsinization, followed by centrifugation.

-

Resuspend the cell pellet in 200 µL of PBS.

-

Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for exciting the porphyrin (e.g., 488 nm laser for detection in the red channel).

-

Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular photosensitizer. Untreated cells should be used as a negative control.

-

In Vitro Phototoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability after PDT.[18]

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Photosensitizer Incubation:

-

Treat the cells with various concentrations of the hematoporphyrin ether derivative in fresh medium for a predetermined time (e.g., 24 hours) in the dark. Include a no-drug control.

-

-

Irradiation:

-

Wash the cells with PBS to remove the drug-containing medium and replace it with fresh, phenol red-free medium.

-

Irradiate the cells with a light source of a specific wavelength matching the photosensitizer's absorption peak (e.g., 630 nm laser) at a defined light dose (e.g., 2-16 J/cm²).[19] Keep a set of plates in the dark to assess dark toxicity.

-

-

Post-Irradiation Incubation:

-

Return the plates to the incubator and incubate for an additional 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death).

-

In Vivo Antitumor Efficacy in a Subcutaneous Tumor Model

This protocol describes a general procedure for evaluating the efficacy of PDT in a mouse tumor model.[6][15][20]

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Photosensitizer Administration:

-

Administer the hematoporphyrin ether derivative to the mice, typically via intravenous injection, at a predetermined dose.

-

-

Drug-Light Interval:

-

Allow a specific period (e.g., 3 to 96 hours, depending on the photosensitizer's pharmacokinetics) for the drug to accumulate in the tumor tissue.[2]

-

-

Light Delivery:

-

Anesthetize the mice.

-

Deliver light of the appropriate wavelength to the tumor area using a laser coupled to a fiber optic. The light dose should be carefully controlled.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight and general health of the mice.

-

The primary endpoint is typically tumor growth delay or complete tumor regression. The experiment may be terminated when tumors reach a predetermined maximum size.

-

At the end of the study, tumors can be excised for histological analysis.

-

Visualization of Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

Caption: General mechanism of Photodynamic Therapy (PDT).

Caption: A typical experimental workflow for evaluating new photosensitizers.

Caption: Regulation of the PI3K/AKT/mTOR pathway in PDT-induced apoptosis.[12][21][22]

Mechanism of Action: Cellular and Molecular Level

Upon light activation, hematoporphyrin ether derivatives transfer energy to molecular oxygen, generating highly cytotoxic ROS.[3] These ROS can directly damage cellular structures, including membranes, mitochondria, and lysosomes, leading to cell death.[8]

A key signaling pathway implicated in the response to PDT with hematoporphyrin derivatives is the PI3K/AKT/mTOR pathway.[12][21] PDT-induced oxidative stress has been shown to downregulate this pro-survival pathway. Inhibition of PI3K, AKT, and mTOR leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating the caspase cascade (initiator caspase-9 and executioner caspase-3) and inducing apoptosis.[22][23] The subcellular localization of the photosensitizer is critical; mitochondrial accumulation often leads to a rapid apoptotic response.[8]

Conclusion and Future Directions

This compound derivatives and their analogs are potent photosensitizers with significant potential for clinical applications in oncology. Their enhanced cellular uptake and photodynamic efficiency offer advantages over first-generation compounds. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore and optimize these molecules. Future research should focus on developing derivatives with absorption maxima in the near-infrared region for deeper tissue penetration, exploring targeted delivery systems to improve tumor selectivity, and investigating combination therapies that modulate cellular signaling pathways to enhance PDT efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and photosensitizing properties of hematoporphyrin ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large animal models for investigating the applications of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis and evaluation of novel fluorinated hematoporphyrin ether derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hematoporphyrin monomethyl ether photodynamic damage on HeLa cells by means of reactive oxygen species production and cytosolic free calcium concentration elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of photodynamic therapy using hematoporphyrin monomethyl ether on experimental choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US4866168A - Hematoporphyrin derivatives and process of preparing - Google Patents [patents.google.com]

- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]

- 20. mdpi.com [mdpi.com]

- 21. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. tandfonline.com [tandfonline.com]

Cellular Uptake and Localization of Hematoporphyrin Dicyclohexanyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin dicyclohexanyl ether is a photosensitizer molecule with potential applications in photodynamic therapy (PDT). Its efficacy is critically dependent on its ability to be taken up by target cells and to localize in specific subcellular compartments where, upon activation by light, it can generate cytotoxic reactive oxygen species. This technical guide provides a comprehensive overview of the cellular uptake and localization of this compound, based on available scientific literature. The guide details quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.

Data Presentation: Cellular Uptake and Retention

Quantitative data from comparative studies highlight the efficient cellular uptake of this compound. The following table summarizes the key findings from a seminal study comparing its uptake and retention with other porphyrin-based photosensitizers.

| Photosensitizer | Relative Cellular Uptake | Percentage of Drug Removed After Incubation in Serum-Containing Medium | Reference |

| This compound | 3-4 times greater than Photofrin II | 50% | [1] |

| Photofrin II | Baseline | 14% | [1] |

| Hematoporphyrin diphenyl ether | Similar to Photofrin II | 28% | [1] |

| Hematoporphyrin dihexyl ether | 3-4 times greater than Photofrin II | 20% | [1] |

Table 1: Comparative Cellular Uptake and Retention of Hematoporphyrin Ethers. This data indicates that this compound exhibits significantly higher cellular uptake compared to the clinically used photosensitizer Photofrin II.[1] However, it also shows a higher rate of removal from the cells when exposed to a serum-containing medium, which may have implications for its in vivo pharmacokinetic profile.[1]

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively available in the public domain. However, based on methodologies used for similar porphyrin compounds, the following protocols can be adapted for its investigation.

Cellular Uptake Assay

This protocol outlines a general method for quantifying the cellular uptake of photosensitizers.

a. Cell Culture:

-

Culture a suitable cancer cell line (e.g., human adenocarcinoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

b. Incubation with Photosensitizer:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in serum-free culture medium.

-

Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the photosensitizer-containing medium to the cells and incubate for a specific period (e.g., 24 hours) in the dark.

c. Quantification of Intracellular Photosensitizer:

-

After incubation, wash the cells multiple times with ice-cold PBS to remove extracellular photosensitizer.

-

Lyse the cells using a suitable lysis buffer (e.g., containing 1% Triton X-100).

-

Measure the fluorescence of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for this compound.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay) to normalize the fluorescence signal to the amount of cellular protein.

-

A standard curve of the photosensitizer in the lysis buffer should be generated to convert fluorescence units to molar concentrations.

Figure 1: Experimental workflow for quantifying the cellular uptake of this compound.

Subcellular Localization using Fluorescence Microscopy

This protocol describes a method to visualize the intracellular distribution of the photosensitizer.

a. Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and grow to an appropriate confluency.

b. Staining:

-

Incubate the cells with this compound as described in the uptake assay.

-

To identify specific organelles, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Wash the cells with PBS.

c. Imaging:

-

Mount the coverslips on microscope slides or directly image the dishes using a confocal laser scanning microscope.

-

Acquire images using laser lines and emission filters appropriate for the photosensitizer and the organelle-specific probes.

-

Merge the images from different channels to determine the co-localization of the photosensitizer with specific organelles.

References

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Hematoporphyrin Dicyclohexanyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of Hematoporphyrin dicyclohexanyl ether, a critical parameter for its application in photodynamic therapy (PDT). This document outlines the available data, details the experimental protocols for quantum yield determination, and illustrates the relevant biological pathways.

Introduction

This compound is a derivative of hematoporphyrin, a well-known photosensitizer used in PDT. The therapeutic efficacy of photosensitizers in PDT is largely dependent on their ability to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon activation by light of a specific wavelength. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of this process, defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.[1] A higher singlet oxygen quantum yield generally correlates with greater photodynamic activity.

Quantitative Data on Singlet Oxygen Quantum Yield

Direct quantitative data for the singlet oxygen quantum yield of this compound is limited. However, studies have shown that the quantum yield for photoinactivation of cells by this compound is approximately twice that of Photofrin II®, a clinically approved hematoporphyrin derivative formulation. This suggests a significantly higher efficiency in producing cytotoxic species under physiological conditions.

For comparative purposes, the singlet oxygen quantum yields of related hematoporphyrin compounds and a common reference photosensitizer are presented in the table below. It is important to note that the quantum yield is highly dependent on the solvent environment.[2][3]

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Hematoporphyrin (HP) | Ethanol | 0.53 | [4] |

| Hematoporphyrin Derivative (HpD) | Various | 0.44 - 0.85 | [2][3] |

| HiPorfin (HpD) | Dimethylformamide (DMF) | 0.61 ± 0.03 | [5][6] |

| Hematoporphyrin Monomethyl Ether (HMME) | Dimethylformamide (DMF) | 0.60 ± 0.02 | [5][6] |

| Photocarcinorin (PsD-007) | Dimethylformamide (DMF) | 0.59 ± 0.03 | [5][6] |

| Methylene Blue (MB) | Dichloromethane | 0.57 | [7] |

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield can be performed through two primary methods: an indirect method using a chemical trap and a direct method involving the detection of singlet oxygen's characteristic phosphorescence.

Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical reaction between singlet oxygen and a specific scavenger, leading to a measurable change in the scavenger's concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is bleached upon reaction with singlet oxygen, and its consumption can be monitored spectrophotometrically.[8][9]

Materials:

-

This compound (or other photosensitizer)

-

Reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue, Hematoporphyrin)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectrophotometrically pure solvent (e.g., Dichloromethane, Dimethylformamide)

-

Cuvettes for spectrophotometry

-

Light source with a specific wavelength for photosensitizer excitation (e.g., laser, filtered lamp)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizers at the excitation wavelength is similar (typically around 0.1) to ensure equal photon absorption. The initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) should be approximately 1.0.[7]

-

Sample and Reference Preparation: In separate cuvettes, mix the DPBF solution with the sample photosensitizer and the reference photosensitizer. A third cuvette containing only DPBF solution should be prepared as a control to account for any photobleaching of DPBF in the absence of a photosensitizer.

-

Irradiation: Irradiate the sample and reference cuvettes with the light source at the chosen excitation wavelength. The irradiation should be performed in intervals.

-

Spectrophotometric Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum of the DPBF in both the sample and reference solutions, focusing on the decrease in absorbance at its maximum absorption wavelength.

-

Data Analysis: Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF bleaching.

-

Quantum Yield Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the slopes of the ln(A₀/Aₜ) vs. time plots for the sample and reference, respectively.

-

I_sample and I_ref are the rates of photon absorption by the sample and reference photosensitizers, which are proportional to their absorbance at the excitation wavelength. If the absorbances are matched, this ratio is 1.

-

Direct Method: Time-Resolved Near-Infrared (NIR) Luminescence Detection

This method directly detects the weak phosphorescence emitted by singlet oxygen as it decays back to its ground state (³O₂). This emission occurs at approximately 1270 nm.[1][10] This technique provides a direct measurement of singlet oxygen production and is considered the gold standard.[10]

Apparatus:

-

Pulsed laser for excitation of the photosensitizer

-

Sample holder/cuvette

-

Collection optics to gather the emitted light

-

A series of long-pass and band-pass filters to isolate the 1270 nm emission

-

A highly sensitive near-infrared detector (e.g., a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD) sensitive in the NIR region)[10]

-

Time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements[10]

Procedure:

-

Sample Preparation: Prepare a solution of the photosensitizer in the desired solvent.

-

Excitation: Excite the sample with a short laser pulse.

-

Luminescence Detection: The emitted phosphorescence at 1270 nm is collected by the optics, filtered to remove scattered excitation light and fluorescence from the photosensitizer, and directed onto the NIR detector.

-

Time-Resolved Measurement: The TCSPC system records the arrival time of individual photons relative to the laser pulse. This allows for the construction of a decay curve of the singlet oxygen luminescence.

-

Data Analysis: The decay curve is fitted to an exponential function to determine the lifetime of the singlet oxygen in the specific solvent. The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.

-

Quantum Yield Calculation: The singlet oxygen quantum yield is determined by comparing the initial phosphorescence intensity of the sample to that of a reference photosensitizer with a known quantum yield, measured under identical experimental conditions (laser power, solvent, and photosensitizer absorbance).

Mandatory Visualizations

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

Caption: Experimental workflows for determining singlet oxygen quantum yield.

Signaling Pathways in Hematoporphyrin-Based Photodynamic Therapy

Hematoporphyrin derivatives, including this compound, induce cell death through the generation of singlet oxygen, which in turn activates various cellular signaling pathways.

Caption: PI3K/Akt/mTOR signaling pathway in PDT-induced cell death.

In addition to directly inducing apoptosis and autophagy, PDT with hematoporphyrin derivatives can also stimulate an anti-tumor immune response.

Caption: Induction of an anti-tumor immune response by PDT.

References

- 1. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Time-resolved investigations of singlet oxygen luminescence in vitro and in vivo [jbaier.de]

- 5. Researching | SINGLET OXYGEN QUANTUM YIELDS OF PORPHYRIN-BASED PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY [m.researching.cn]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hematoporphyrin Dicyclohexanyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematoporphyrin dicyclohexanyl ether, a derivative of hematoporphyrin, is a photosensitizing agent with potential applications in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photophysical properties, which are elucidated through spectroscopic analysis. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including detailed experimental protocols and a summary of representative spectroscopic data. While specific quantitative data for the dicyclohexanyl ether derivative is not extensively published, this guide leverages data from closely related hematoporphyrin ethers to provide a comprehensive analytical framework. The document also outlines the general mechanism of action for porphyrin-based photosensitizers in PDT and presents a typical experimental workflow for spectroscopic analysis.

Introduction

Porphyrins and their derivatives are a class of photosensitizers widely investigated for their applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases. PDT involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cellular apoptosis and necrosis in targeted tissues. The photophysical and photochemical properties of these photosensitizers are paramount to their therapeutic efficacy.

This compound is a lipophilic derivative of hematoporphyrin. The addition of dicyclohexanyl ether moieties is intended to enhance cellular uptake and improve its photodynamic activity compared to the parent compound. Spectroscopic analysis, particularly UV-Visible absorption and fluorescence spectroscopy, is crucial for characterizing its light-absorbing properties, energy transfer mechanisms, and potential for generating cytotoxic species.

Spectroscopic Properties of Hematoporphyrin Ethers

The electronic absorption spectrum of hematoporphyrin ethers is characterized by an intense Soret band in the near-UV region (around 400 nm) and four weaker Q-bands in the visible region. The Soret band corresponds to the S0 → S2 transition, while the Q-bands are associated with the S0 → S1 transition. The position and intensity of these bands can be influenced by the solvent, aggregation state, and the nature of the ether substituents.

Fluorescence spectroscopy provides insights into the excited state properties of the molecule. Upon excitation, hematoporphyrin ethers typically exhibit a characteristic red fluorescence. The fluorescence quantum yield and lifetime are important parameters for evaluating the efficiency of the radiative decay pathway, which competes with the non-radiative pathways that lead to ROS generation.

Representative Spectroscopic Data

While specific quantitative spectroscopic data for this compound is scarce in the published literature, the following table summarizes representative data for closely related hematoporphyrin ether derivatives in organic solvents. These values can be considered indicative of the expected spectroscopic properties of the dicyclohexanyl ether derivative.

| Spectroscopic Parameter | Representative Value | Reference Compound(s) |

| UV-Vis Absorption | ||

| Soret Band (λmax) | ~ 400 - 405 nm | Hematoporphyrin Dimethyl Ether |

| Q-band IV (λmax) | ~ 500 - 510 nm | Hematoporphyrin Dimethyl Ether |

| Q-band III (λmax) | ~ 535 - 545 nm | Hematoporphyrin Dimethyl Ether |

| Q-band II (λmax) | ~ 570 - 580 nm | Hematoporphyrin Dimethyl Ether |

| Q-band I (λmax) | ~ 620 - 630 nm | Hematoporphyrin Dimethyl Ether |

| Fluorescence Emission | ||

| Emission Peak 1 (λem) | ~ 625 - 635 nm | Hematoporphyrin Dimethyl Ether |

| Emission Peak 2 (λem) | ~ 690 - 700 nm | Hematoporphyrin Dimethyl Ether |

Note: The exact positions and intensities of the absorption and emission bands are solvent-dependent.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of this compound.

Synthesis of this compound

A generalized procedure for the synthesis of hematoporphyrin di-ethers involves the reaction of the HBr adduct of protoporphyrin with the corresponding alcohol, followed by hydrolysis of ester functions and chromatographic purification[1].

Materials:

-

Protoporphyrin IX

-

Hydrogen bromide in acetic acid

-

Cyclohexanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Protoporphyrin IX is treated with a solution of hydrogen bromide in acetic acid to form the HBr adduct.

-

The HBr adduct is then reacted with an excess of anhydrous cyclohexanol in anhydrous dichloromethane.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

UV-Visible Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., dichloromethane, methanol, or DMSO) of known concentration.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives a maximum absorbance in the range of 0.1 - 1.0 in the Soret band.

Data Acquisition:

-

Record the absorption spectrum from 350 nm to 700 nm.

-

Use the pure solvent as a blank reference.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

Data Acquisition:

-

Record the fluorescence emission spectrum by exciting the sample at the Soret band maximum (around 400 nm). The emission is typically recorded from 550 nm to 750 nm.

-

Identify the wavelengths of the fluorescence emission maxima.

-

To determine the fluorescence quantum yield (Φf), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison. The quantum yield is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Pathways and Workflows

Generalized Photodynamic Therapy (PDT) Signaling Pathway

The following diagram illustrates the general mechanism of action for porphyrin-based photosensitizers in PDT, leading to cell death.

Caption: Generalized signaling pathway of Photodynamic Therapy (PDT).

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the typical workflow for the spectroscopic analysis of a hematoporphyrin derivative.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound is fundamental to understanding its potential as a photosensitizer in photodynamic therapy. Although specific quantitative data for this derivative remains limited in publicly accessible literature, established protocols for the analysis of related porphyrin compounds provide a robust framework for its characterization. UV-Visible and fluorescence spectroscopy are indispensable tools for determining the key photophysical parameters that govern its therapeutic efficacy. Further research is warranted to fully elucidate the specific spectroscopic signature of this compound and to correlate these properties with its biological activity.

References

Methodological & Application

Application Notes and Protocols for Hematoporphyrin Dicyclohexanyl Ether in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoporphyrin dicyclohexanyl ether is a derivative of hematoporphyrin, a class of compounds well-established as photosensitizers in the field of oncology.[1] These molecules are central to photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizing agent, light, and oxygen to induce targeted cell death.[1][2] Upon activation by a specific wavelength of light, these agents generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[1]

This compound has demonstrated significantly enhanced cellular uptake and photosensitizing efficiency compared to clinically used hematoporphyrin derivatives like Photofrin II.[3] This makes it a compound of considerable interest for optimizing PDT protocols. These application notes provide a summary of its known characteristics and generalized protocols for its use in cancer cell line research.

Table 1: Comparative Cellular Uptake and Photosensitizing Efficiency

| Compound | Relative Cellular Uptake vs. Photofrin II | Quantum Yield for Photoinactivation vs. Photofrin II | Reference |

| This compound | 3-4 times greater | 2 times greater | [3] |

| Photofrin II | 1 (baseline) | 1 (baseline) | [3] |

Table 2: Cellular Retention in the Presence of Serum

| Compound | Percentage of Drug Removed from Cells* | Reference |

| This compound | 50% | [3] |

| Photofrin II | 14% | [3] |

| Hematoporphyrin diphenyl ether | 28% | [3] |

| Hematoporphyrin dihexyl ether | 20% | [3] |

*After incubation of porphyrin-loaded cells in a serum-containing medium.[3]

Experimental Protocols

The following are generalized protocols for the application of this compound in cancer cell lines, based on standard PDT methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Photodynamic Therapy (PDT) for Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of light-activated this compound on cancer cells.

Materials:

-

This compound

-

Appropriate cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Light source with an appropriate wavelength for porphyrin activation (typically in the red region, ~630 nm)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in a complete culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a predetermined period (e.g., 4-24 hours). Include control wells with a medium containing the solvent alone.

-

Washing: After incubation, remove the drug-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

-

Light Irradiation: Add fresh, drug-free complete medium to the wells. Expose the cells to a light source at a specific wavelength and dose (J/cm²). Keep a set of plates in the dark as a control for "dark toxicity."

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

Cytotoxicity Assessment: Measure cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) from the dose-response curve.

Protocol 2: Apoptosis Detection by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells following PDT with this compound.

Materials:

-

Treated and untreated cancer cells from the PDT protocol

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following the PDT treatment (as described in Protocol 1), harvest the cells (both adherent and floating) by trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Caption: A generalized workflow for in vitro photodynamic therapy experiments.

Caption: The fundamental mechanism of photodynamic therapy leading to apoptosis.

References

- 1. Hematoporphyrin ethers--III. Cellular uptake and photosensitizing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photosensitizing efficiencies, tumor- and cellular uptake of different photosensitizing drugs relevant for photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and photosensitizing properties of hematoporphyrin ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Hematoporphyrin Derivatives in Animal Models

Disclaimer: Extensive searches for "Hematoporphyrin dicyclohexanyl ether" did not yield specific in vivo studies for this particular derivative. The following application notes and protocols are based on in vivo studies using closely related and more commonly researched hematoporphyrin derivatives, such as Photofrin® (a purified form of hematoporphyrin derivative) and other hematoporphyrin compounds. These protocols provide a general framework that can be adapted for new derivatives.

Introduction